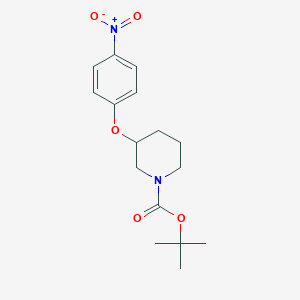

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are 322.15287181 g/mol . The topological polar surface area is 84.6 Ų . The compound has a complexity of 421 .科学的研究の応用

Medicinal Chemistry: Potential PARP Inhibitor Precursor

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an intermediate in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have a wide range of applications in cancer therapy, particularly in tumors with BRCA1 and BRCA2 mutations.

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules, including natural products and pharmaceuticals, due to its reactive piperidine ring and the presence of the tert-butyl ester group .

NMR Spectroscopy: Solubility and Stability Enhancement

In the field of NMR spectroscopy , tert-butyl groups are evaluated for their ability to enhance solubility and stability of macromolecular complexes in solution . The tert-butyl group in this compound could potentially be used to improve the NMR signals of large proteins or complexes.

Chemical Research: Synthesis of Biologically Active Indoles

The compound has been utilized in the synthesis of biologically active indole derivatives. These derivatives are significant as they possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Neurotransmitter Release Studies: Tagging of Proteins

In studies related to neurotransmitter release, tert-butyl groups attached to proteins can be used as probes. This compound could be used to tag proteins involved in neurotransmitter release, facilitating the study of presynaptic complexes .

特性

IUPAC Name |

tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFZYJUWZHERT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383407 |

Source

|

| Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |

CAS RN |

690632-16-7 |

Source

|

| Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1306084.png)

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)